8-Bromo-4-hydroxyquinoline-2-carboxylic acid
Description
8-Bromo-4-hydroxyquinoline-2-carboxylic acid is a halogenated quinoline derivative featuring a bromine atom at position 8, a hydroxyl group at position 4, and a carboxylic acid moiety at position 2. Quinoline derivatives are widely studied for their applications in medicinal chemistry, materials science, and coordination chemistry due to their electronic properties and ability to form stable complexes with metals . The bromine substituent enhances reactivity in cross-coupling reactions, while the hydroxyl and carboxylic acid groups contribute to hydrogen bonding and solubility in polar solvents .
Properties
IUPAC Name |
8-bromo-4-oxo-1H-quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-6-3-1-2-5-8(13)4-7(10(14)15)12-9(5)6/h1-4H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLPEZFQNJXXMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431503 | |
| Record name | 4-hydroxy-8-bromo-quinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10174-71-7 | |
| Record name | 8-Bromo-4-hydroxy-2-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10174-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-hydroxy-8-bromo-quinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid typically involves the bromination of 4-hydroxyquinoline-2-carboxylic acid. One common method includes the use of bromine in an acidic medium to introduce the bromine atom at the 8th position of the quinoline ring. The reaction conditions often involve maintaining a controlled temperature and pH to ensure selective bromination.
Industrial Production Methods
Industrial production of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid may involve large-scale bromination processes using automated reactors to control the reaction parameters precisely. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-4-hydroxyquinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Bromo-4-hydroxyquinoline-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid involves its interaction with various molecular targets. It can chelate metal ions, which is crucial for its antimicrobial activity. The compound may also interfere with cellular processes by inhibiting enzymes or disrupting cellular membranes, leading to its anticancer effects.
Comparison with Similar Compounds
Structural Features and Substituent Positions
The biological and chemical properties of quinoline derivatives are highly dependent on substituent positions. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Solubility and Polarity: The presence of hydroxyl (-OH) and carboxylic acid (-COOH) groups in 8-Bromo-4-hydroxyquinoline-2-carboxylic acid increases polarity compared to analogs with lipophilic substituents (e.g., ethyl esters or chlorine). For example, Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate has reduced aqueous solubility due to the ester group .
- Melting Points: Derivatives with multiple polar groups (e.g., 8-Bromo-2,4-quinolinedicarboxylic acid) exhibit higher melting points (>250°C) compared to mono-carboxylic acid analogs .
- Lipophilicity: Chlorine substitution (e.g., 8-Bromo-2-chloroquinoline-4-carboxylic acid) increases logP values (3.35) compared to hydroxyl-containing analogs, enhancing membrane permeability .
Biological Activity
8-Bromo-4-hydroxyquinoline-2-carboxylic acid is a derivative of the well-studied 8-hydroxyquinoline (8-HQ), which has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antifungal properties. This article delves into the biological activities of 8-bromo-4-hydroxyquinoline-2-carboxylic acid, summarizing recent research findings, case studies, and potential applications in various fields.
The compound's structure can be described as follows:
- Molecular Formula : C₉H₈BrN₁O₃
- Molecular Weight : 244.07 g/mol
- CAS Number : 1571-30-8
Antimicrobial Activity
Research indicates that derivatives of 8-hydroxyquinoline, including 8-bromo-4-hydroxyquinoline-2-carboxylic acid, exhibit significant antimicrobial properties. A study reported that compounds derived from this class showed potent activity against various Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated inhibition zones comparable to standard antibiotics against Staphylococcus aureus and Klebsiella pneumoniae .
| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |
|---|---|---|
| Staphylococcus aureus | 25 | 27 |
| Klebsiella pneumoniae | 24 | 26 |
| Pseudomonas aeruginosa | 22 | 24 |
Anticancer Activity
The anticancer potential of 8-bromo-4-hydroxyquinoline-2-carboxylic acid has been explored in several studies. It has been identified as a selective inhibitor of fructose 1,6-bisphosphate aldolase (FBA), an enzyme critical for cancer cell metabolism. In vitro studies demonstrated that this compound exhibited low cytotoxicity against normal cells while effectively inhibiting cancer cell lines, indicating its potential as a therapeutic agent .
Antiviral Activity
Recent investigations into the antiviral properties of 8-bromo-4-hydroxyquinoline-2-carboxylic acid have shown promising results against various viruses. The compound's activity is influenced by its lipophilicity and the electron-withdrawing properties of substituents on its structure. For example, derivatives with increased lipophilicity demonstrated enhanced antiviral activity with minimal cytotoxicity .
The biological activity of 8-bromo-4-hydroxyquinoline-2-carboxylic acid is largely attributed to its ability to chelate metal ions, particularly iron and zinc. This chelation disrupts essential metabolic processes in bacteria and cancer cells. Additionally, its role as a siderophore may facilitate iron acquisition in microbial environments, further enhancing its antimicrobial efficacy .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various derivatives against hospital-acquired infections. The results indicated that certain analogs of 8-bromo-4-hydroxyquinoline-2-carboxylic acid outperformed standard treatments against resistant strains .
- Anticancer Properties : In a comparative study involving multiple cancer cell lines, the compound was shown to selectively inhibit growth in multidrug-resistant cells while sparing normal cells, suggesting a potential application in targeted cancer therapy .
- Antiviral Potential : Research focused on the compound's effects on viral replication indicated that modifications to its structure could enhance its efficacy against RNA viruses, paving the way for further development as an antiviral agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-Bromo-4-hydroxyquinoline-2-carboxylic acid, and how do experimental conditions influence yield?
- Answer : The compound can be synthesized via classical protocols such as the Gould–Jacob or Friedländer methods, which involve cyclization of substituted anilines with β-keto esters. Transition metal-catalyzed reactions (e.g., palladium-mediated cross-couplings) are also effective for introducing bromine at the 8-position . Optimizing reaction temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF or THF) significantly impacts yield. For example, bromination efficiency improves under anhydrous conditions with controlled stoichiometry of NBS (N-bromosuccinimide) .
Q. Which spectroscopic techniques are most reliable for characterizing 8-Bromo-4-hydroxyquinoline-2-carboxylic acid?
- Answer :
- NMR : H and C NMR confirm substitution patterns (e.g., bromine at C8, hydroxyl at C4). Aromatic protons typically appear as doublets in δ 7.5–8.5 ppm .
- IR : Strong absorption bands at ~3400 cm (O–H stretch) and ~1700 cm (carboxylic acid C=O) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H] at m/z 296.98 for CHBrNO) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. Ensure ventilation to prevent inhalation of dust. Store in sealed, dry containers at 4°C to avoid degradation. Emergency protocols include flushing eyes with water for 15+ minutes and using activated charcoal for accidental ingestion .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination of the quinoline core be addressed?
- Answer : Regioselectivity at C8 is influenced by electronic directing effects. Pre-functionalizing the quinoline with electron-withdrawing groups (e.g., carboxylic acid at C2) directs bromine to the para position. Catalytic Lewis acids (e.g., FeCl) enhance selectivity by stabilizing transition states .
Q. What strategies improve the aqueous solubility of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid for biological assays?
- Answer : Co-crystallization with hydrogen-bond donors (e.g., salicylic acid or nicotinamide) enhances solubility via supramolecular interactions. Adjusting pH to deprotonate the carboxylic acid (pKa ~2.5) also improves solubility in buffered solutions .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). Validate results using orthogonal assays (e.g., MIC for antimicrobial activity vs. MTT for cytotoxicity). Cross-reference purity data (HPLC ≥95%) and confirm structural integrity via XRD or H NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
